Elysiapyrone B

Description

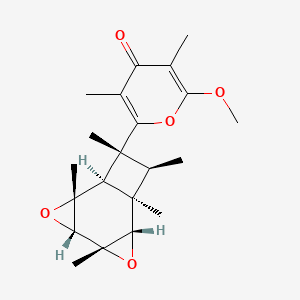

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(1R,2S,4S,5R,7R,8R,9R,10S)-1,4,7,9,10-pentamethyl-3,6-dioxatetracyclo[6.2.0.02,4.05,7]decan-9-yl]pyran-4-one |

InChI |

InChI=1S/C21H28O5/c1-9-12(22)10(2)14(23-8)24-13(9)18(4)11(3)19(5)15(18)20(6)17(26-20)21(7)16(19)25-21/h11,15-17H,1-8H3/t11-,15+,16+,17-,18+,19-,20-,21+/m1/s1 |

InChI Key |

NTKGUTHHGBIWPA-BXVPTXNTSA-N |

Isomeric SMILES |

C[C@H]1[C@@]2([C@H]([C@]1(C)C3=C(C(=O)C(=C(O3)OC)C)C)[C@@]4([C@@H](O4)[C@@]5([C@H]2O5)C)C)C |

Canonical SMILES |

CC1C2(C(C1(C)C3=C(C(=O)C(=C(O3)OC)C)C)C4(C(O4)C5(C2O5)C)C)C |

Synonyms |

elysiapyrone B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Elysiapyrone B

Isolation from the Marine Sacoglossan Sea Slug Elysia diomedea

Elysiapyrone B was first isolated from the Pacific sacoglossan sea slug, Elysia diomedea. acs.orgacs.org This organism was studied as part of broader research into the chemical ecology of benthic organisms. acs.org In the investigation that led to its discovery, this compound was found alongside a related compound, Elysiapyrone A, and other known metabolites such as tridachione, 9,10-deoxytridachione, and iso-9,10-deoxytridachione. acs.org

The isolation of these elysiapyrone compounds revealed a novel carbon skeleton featuring a bicyclo[4.2.0]octane core. acs.org The molecular formula for the elysiapyrone family of metabolites was suggested by high-resolution electron ionization mass spectrometry (HREIMS). acs.org The stereochemistry of this compound was determined to be 6R,7R,8R,9R,10S,11S,12R,13S. acs.org

| Compound | Molecular Formula | Stereochemistry |

| Elysiapyrone A | C₂₁H₂₈O₅ | 6S,7R, 8R,9R,10S, 11S,12R,13R |

| This compound | Not explicitly stated in the provided text, but isomeric with Elysiapyrone A | 6R,7R,8R,9R,10S,11S,12R,13S |

Source: acs.org

Investigation of Microbial Symbionts as Potential Biosynthetic Sources

The biosynthesis of elysiapyrone metabolites, including this compound, is of significant scientific interest. The optically active nature of these compounds suggests that their formation is not a spontaneous process but is likely guided by enzymatic activity. nih.govacs.orgacs.org This has led to the hypothesis that an enzymatically assisted electrocyclization cascade is involved in the formation of the bicyclo[4.2.0]octane core. nih.govacs.orgacs.org

While direct evidence isolating a specific microbial symbiont as the definitive producer of this compound is not yet available, the enzymatic precision required for its biosynthesis points towards a biological catalyst. In the broader context of marine natural products, it is common for complex molecules found in host organisms, such as sea slugs, to be produced by their microbial symbionts. nih.gov These symbionts can include bacteria, fungi, and microalgae. nih.gov The study of marine microorganisms is a promising area for discovering novel bioactive compounds. nih.gov

Methodologies for the Isolation of Polypropionate Metabolites from Marine Biota

The isolation of polypropionate metabolites from marine organisms is a multi-step process that involves extraction, purification, and structural characterization. researchgate.net Researchers studying marine natural products focus on these key stages to identify new compounds. researchgate.netnih.gov

A general workflow for isolating these types of compounds is as follows:

| Step | Description |

| Extraction | The initial step involves the extraction of metabolites from the marine organism using appropriate solvents. |

| Chromatographic Separation | The crude extract is then subjected to various chromatographic techniques to separate the complex mixture into individual components. This can be a challenging process due to the structural similarity of congeners and, in some cases, the lack of a chromophore. wgtn.ac.nz |

| Purification | Further purification of the separated fractions is often necessary to obtain pure compounds. Mass spectrometry-guided isolation can be employed to target and purify specific molecules. wgtn.ac.nz |

| Structure Elucidation | Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. acs.org |

Source: acs.orgresearchgate.netwgtn.ac.nz

Polypropionate metabolites represent a diverse class of natural products, and their isolation has been a focus of chemical studies of various marine mollusks. researchgate.net

Structural Elucidation and Stereochemical Assignment of Elysiapyrone B

Advanced Spectroscopic Methodologies in Structural Determination

The determination of Elysiapyrone B's intricate structure was a puzzle solved through the application of modern spectroscopic tools. These methods provided a window into the molecule's atomic connectivity and spatial arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the structure of this compound. nih.gov Both one-dimensional and two-dimensional NMR experiments were crucial in piecing together its molecular framework.

Initial analysis using one-dimensional ¹H and ¹³C NMR spectroscopy provided the foundational data for the structural elucidation of this compound. acs.org The ¹H NMR spectrum revealed the presence of various proton environments, while the ¹³C NMR data, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, indicated a total of 21 carbon atoms. acs.orgacs.org These carbons were categorized into methyl groups, methine carbons (some of which were bonded to oxygen), quaternary olefinic carbons, a carbonyl group, and sp³ quaternary carbons. acs.org The initial ¹H NMR data for this compound were noted to be similar to its stereoisomer, Elysiapyrone A, suggesting a close structural relationship. acs.org

Table 1: NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 162.1 | |

| 3 | 99.4 | |

| 4 | 179.9 | |

| 5 | 111.0 | |

| 6 | 45.3 | |

| 7 | 46.5 | 2.56, d (10.0) |

| 8 | 65.2 | |

| 9 | 62.4 | 3.03, d (4.5) |

| 10 | 66.8 | |

| 11 | 63.8 | 3.23, d (4.5) |

| 12 | 42.1 | |

| 13 | 43.8 | 2.05, q (7.0) |

| 14 | 10.9 | 0.88, d (7.0) |

| 15 | 20.9 | 1.83, s |

| 16 | 8.6 | 1.25, s |

| 17 | 15.1 | 0.95, s |

| 18 | 15.0 | 1.24, s |

| 19 | 15.5 | 1.28, s |

| 20 | 23.3 | 1.05, s |

| 21 | 16.5 | 1.87, s |

Source: Organic Letters, 2005. acs.orgfigshare.com

Two-dimensional NMR experiments were instrumental in assembling the planar structure and defining the stereochemistry of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon, confirming the carbon and proton assignments made from 1D NMR.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was key to establishing the connectivity between different parts of the molecule. For instance, correlations of C-5 with protons H-7, H-13, and H₃-17 helped to place the γ-pyrone ring. acs.org The presence of the cyclobutane (B1203170) ring was confirmed by correlations of the methyl protons H₃-17 with carbons C-6, C-7, and C-13, along with correlations from H₃-14 to C-6 and H₃-20 to C-7 and C-13. acs.org Linkages between the different fragments of the molecule were established through key HMBC correlations such as H₃-18/C-7 and H₃-20/C-11. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments were critical for determining the relative stereochemistry of the molecule. acs.org In this compound, NOE correlations such as H-7/H₃-20, H-13, and H₃-17/H₃-14 indicated an antiperiplanar relationship between the γ-pyrone ring and both the cyclohexane (B81311) ring and the methyl groups H₃-14 and H₃-17. acs.org These NOE data also revealed that the stereochemistry of the epoxide rings was identical to that of Elysiapyrone A. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provided the precise molecular formula for this compound. figshare.com The HREIMS (High-Resolution Electron Impact Mass Spectrometry) data yielded a molecular ion [M]⁺ at m/z 360.1925, which corresponds to the calculated molecular formula C₂₁H₂₈O₅ (calculated as 360.1936). acs.org This information confirmed that this compound is an isomer of Elysiapyrone A and indicated eight degrees of unsaturation in the molecule. acs.orgacs.org

Analysis of the Unique Bicyclo[4.2.0]octane Core and Unprecedented Carbon Skeleton

A defining feature of this compound is its bicyclo[4.2.0]octane core, which is part of an unprecedented carbon skeleton for a natural product. acs.orgacs.orgsi.edu This structural motif has been previously identified in other natural compounds like the endiandric acids. acs.org The discovery of elysiapyrone A and B, with their unique framework, has prompted speculation about their biosynthetic origins. acs.orgnih.gov It is thought that the bicyclo[4.2.0]octane core may be formed through an enzymatically assisted intramolecular [2+2]-cycloaddition. mdpi.com The fact that elysiapyrone A and B are enantiomeric in nature suggests that the biosynthetic pathway is not a spontaneous electrocyclization cascade but rather one that is enzymatically controlled. acs.orgacs.org

Biosynthesis and Biogenetic Pathways of Elysiapyrone B

Proposed Polypropionate Origin and Biosynthetic Assembly

The biosynthesis of elysiapyrone B is proposed to originate from a polypropionate pathway. mdpi.comacs.org In this process, several propionate (B1217596) units, derived from the catabolism of amino acids, are sequentially joined together. acs.org This assembly is carried out by a polyketide synthase (PKS) complex, which catalyzes the iterative condensation of these units to form a linear polyene precursor. acs.orgfrontiersin.org Specifically, it is believed that one acetyl-CoA and six malonyl-CoA units are condensed to create the initial polyketide chain. researchgate.net This linear achiral conjugated polyene is then primed for a series of complex cyclization reactions that ultimately give rise to the intricate architecture of this compound. acs.orgsi.edu

The polypropionate origin is a common feature among metabolites found in the Elysiidae family of sea slugs, which are known for their ability to retain and utilize chloroplasts from the algae they consume. acs.orgsi.edu This unique symbiotic relationship may play a role in providing the necessary precursors and energy for the biosynthesis of these complex molecules. acs.org

Investigation of Endoperoxide Intermediates in Biogenesis

A key aspect of the proposed biosynthetic pathway for this compound involves the formation of an endoperoxide intermediate. si.edufigshare.com This hypothesis is supported by both the isolation of a naturally occurring endoperoxide derivative of the related elysiapyrone A and by biomimetic synthesis studies. acs.orgsi.edu

The formation of the endoperoxide intermediate is thought to occur through a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, between singlet oxygen and the conjugated diene system within the linear polypropionate precursor. si.eduuh.edusi.edu Singlet oxygen, a highly reactive form of oxygen, can be generated through photochemical processes, which is plausible given the sea slug's exposure to sunlight and its retained, photosynthetically active chloroplasts. acs.orgresearchgate.net The alkenyl open-chain of the polypropionate precursor acts as a chemical quencher for this biologically generated singlet oxygen, leading to the formation of the endoperoxide. si.edu

Following the formation of the endoperoxide, a cascade of electrocyclization reactions is proposed to construct the bicyclo[4.2.0]octane core. acs.orguh.edu This cascade is thought to involve an 8π conrotatory electrocyclization followed by a 6π disrotatory electrocyclization. acs.org A crucial point of this hypothesis is the stereochemistry of the final product. While similar electrocyclization cascades in the biosynthesis of other natural products, like the endriandic acids, are spontaneous and yield racemic mixtures, this compound is optically active. acs.orgsi.edu This enantiomeric character strongly suggests that the electrocyclization cascade is not spontaneous but is instead guided by one or more enzymes. acs.orgsi.edunih.gov This enzymatic assistance ensures the specific stereochemical outcome observed in the natural product. The subsequent rearrangement of the endoperoxide to a vicinal diepoxide, a transformation that has been demonstrated in biomimetic syntheses, completes the formation of the elysiapyrone core. si.eduthieme-connect.com

Role of Reactive Oxygen Species in Natural Product Biosynthesis

Reactive oxygen species (ROS), such as singlet oxygen, play a multifaceted role in biological systems. frontiersin.orgresearchgate.net In the context of this compound biosynthesis, singlet oxygen is a key reagent in the formation of the endoperoxide intermediate. si.eduuh.edusi.edu The production of ROS is a known consequence of photosynthesis, and the chloroplasts retained by Elysia diomedea are a likely source. acs.orgresearchgate.net While high levels of ROS can be damaging to cells, their controlled generation can be harnessed for specific biosynthetic transformations. researchgate.netnih.gov The presence of the endoperoxide intermediate may also serve a protective role, helping to alleviate the symbiotic plastids from light-induced damage by quenching excess ROS. si.edu This highlights a sophisticated adaptation where a potentially harmful byproduct of photosynthesis is utilized for the construction of a complex secondary metabolite.

Comparative Biogenetic Analysis with Related Bicyclo[4.2.0]octane Polyketides (e.g., Endriandic Acids)

The bicyclo[4.2.0]octane core is not unique to the elysiapyrones and is also found in other natural products, most notably the endriandic acids. acs.orgsi.edu The biosynthesis of endriandic acids has been proposed to proceed through a similar cascade of pericyclic reactions, including an 8π-6π electrocyclization sequence. uh.edu However, a key distinction lies in the stereochemistry of the final products. Endriandic acids are typically found as racemic mixtures, indicating that their formation is the result of a spontaneous, non-enzymatic cascade of reactions from an achiral polyene precursor. acs.org

In contrast, the elysiapyrones, including this compound, are optically active. acs.orgsi.edu This crucial difference strongly implies that the electrocyclization cascade leading to the elysiapyrone core is under enzymatic control. acs.orgnih.govcapes.gov.br This enzymatic mediation ensures the stereospecificity of the cyclization reactions, leading to the formation of a single enantiomer. This comparison underscores the diverse ways in which nature can utilize similar chemical transformations to generate structural diversity, with the presence or absence of enzymatic catalysis leading to profoundly different stereochemical outcomes.

Synthetic Endeavors Towards Elysiapyrone B

Biomimetic Synthetic Strategies for Elysiapyrones A and B

The biosynthesis of elysiapyrones is believed to involve a series of pericyclic reactions. acs.org Synthetic chemists have drawn inspiration from this proposed natural pathway to devise elegant biomimetic syntheses of both Elysiapyrone A and Elysiapyrone B. acs.orgthieme-connect.com These strategies are notable for their efficiency and for providing strong evidence for the proposed biosynthetic cascade. acs.org The core of the biomimetic approach involves a remarkable 8π-6π electrocyclization cascade to form the bicyclo[4.2.0]octadiene skeleton, followed by oxidative transformations to install the characteristic diepoxide moiety. thieme-connect.comuh.edu

The isolation of an endoperoxide derivative of Elysiapyrone A from Elysia diomedea and its subsequent conversion to Elysiapyrone A provides strong validation for the proposed biosynthetic pathway where an endoperoxide serves as a key intermediate. acs.orgresearchgate.netnih.gov

A pivotal aspect of the biomimetic synthesis is the mimicry of the proposed late-stage oxidative events. The biosynthesis is hypothesized to proceed from an achiral polyene precursor which undergoes an 8π conrotatory followed by a 6π disrotatory electrocyclization to yield a bicyclo[4.2.0]octadiene core. acs.org Following the formation of this core structure, the key steps involve the formation and subsequent rearrangement of an endoperoxide.

The synthetic mimicry of this process involves two critical steps:

[4+2] Cycloaddition: The bicyclo[4.2.0]octadiene intermediate is subjected to a [4+2] cycloaddition with singlet oxygen (¹O₂). thieme-connect.comuh.edu This reaction, typically achieved through photooxidation in the presence of a sensitizer (B1316253) like methylene (B1212753) blue, selectively forms the corresponding endoperoxide. thieme-connect.com

Endoperoxide Rearrangement: The resulting endoperoxide is an unstable intermediate that can be rearranged into the more stable vicinal diepoxide structure found in the final natural products. acs.orgacs.org Studies have shown that this transformation can occur under the influence of a neutral base like triethylamine, converting an endoperoxide intermediate into Elysiapyrone A, suggesting the endoperoxide is a key biosynthetic intermediate. acs.orgresearchgate.netnih.gov This rearrangement is a crucial step that generates the complex oxygenated core of the elysiapyrones.

While the rearrangement of the endoperoxide can occur under basic conditions, synthetic chemists have found that transition metal catalysts can facilitate this transformation with greater control and efficiency. acs.orgsi.edu Specifically, ruthenium catalysts have proven effective in promoting the isomerization of the endoperoxide intermediate into the final diepoxide product. thieme-connect.comuh.edunih.gov

In the biomimetic synthesis reported by Trauner and colleagues, the endoperoxides derived from the photooxidation step were treated with a catalytic amount of tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃). thieme-connect.com This ruthenium(II) catalyst smoothly effected the isomerization to yield a mixture of racemic Elysiapyrone A and this compound. thieme-connect.com The use of transition metal catalysis represents a key synthetic tool that enables the efficient construction of the challenging bis-epoxide moiety characteristic of the elysiapyrones. si.edunih.gov

Total Synthesis Approaches to the this compound Framework

The total synthesis of this compound was achieved as part of a broader biomimetic strategy that also yielded Elysiapyrone A. acs.orgfigshare.com The approach hinges on the rapid construction of the core bicyclo[4.2.0]octane system through a cascade of electrocyclization reactions. acs.orguh.edu

The synthesis began with the coupling of two key fragments, an iodoalkene and an alkenylstannane, via a Stille cross-coupling reaction. thieme-connect.comuh.edu This reaction was designed to produce a transient (Z,Z)-tetraene intermediate. Under the reaction conditions, this flexible tetraene immediately underwent a spontaneous 8π-6π electrocyclization cascade, forming the desired bicyclo[4.2.0]octadiene core structures as a mixture of diastereomers. thieme-connect.comuh.edu

Subsequent steps followed the biomimetic pathway, involving photooxidation to generate the endoperoxide intermediates, followed by ruthenium-catalyzed rearrangement to afford racemic Elysiapyrone A and this compound. thieme-connect.com This total synthesis was remarkably concise and served to confirm the structures of the natural products. acs.org

| Key Step | Reagents/Conditions | Intermediate/Product | Outcome |

| Stille Coupling & Electrocyclization Cascade | Iodoalkene (A), Alkenylstannane (B), Pd(PPh₃)₄, CuI, CuF, DMF | Bicyclo[4.2.0]octadienes (EA and EB) | Formation of the core carbocyclic framework via in-situ 8π and 6π electrocyclizations. thieme-connect.com |

| [4+2] Cycloaddition (Photooxidation) | O₂, hν, Methylene Blue | Endoperoxides (FA and FB) | Selective formation of endoperoxide intermediates from the diene system. thieme-connect.com |

| Isomerization/Rearrangement | RuCl₂(PPh₃)₃ | Elysiapyrone A and this compound | Catalytic rearrangement of endoperoxides to the final diepoxide natural products. thieme-connect.com |

Enantioselective Synthesis Methodologies for Chiral Polypropionate Natural Products

A significant challenge in the synthesis of this compound and related polypropionate natural products is controlling stereochemistry. The natural products are isolated as single enantiomers, which implies that their biosynthesis is guided by enzymes that control the stereochemical outcomes of the cyclization and oxidation reactions. acs.orgacs.org In contrast, the biomimetic syntheses reported to date have produced racemic mixtures of the elysiapyrones, as the key electrocyclization and cycloaddition steps proceed without external chiral control. acs.orgnih.gov

Biological Activities and Mechanistic Insights of Elysiapyrone B

Broad Spectrum Bioactivity Associated with Diepoxy Metabolites

Diepoxy compounds, such as Elysiapyrone B, are characterized by the presence of two epoxide groups, which are three-membered ring structures containing an oxygen atom bonded to two adjacent carbon atoms. mdpi.com This dual epoxide configuration imparts a high degree of reactivity to these molecules, making them of significant interest in the field of natural product chemistry and drug discovery. mdpi.com The presence of these reactive epoxy groups is believed to enhance the biological activity of the molecule. mdpi.com

Antineoplastic and Cytotoxic Properties

A significant aspect of the bioactivity of diepoxy metabolites, including this compound, is their demonstrated antineoplastic and cytotoxic properties. mdpi.com Cytotoxic drugs work by inhibiting or preventing the function of cells, and are a cornerstone of cancer chemotherapy. cupe.ca Antineoplastic agents, a major class of cytotoxic drugs, specifically target and destroy cancer cells. cupe.camsdvetmanual.comnih.gov Research has shown that a vast majority of diepoxy secondary metabolites isolated from various natural sources exhibit antineoplastic and related activities. mdpi.comresearchgate.net These compounds can interfere with the cell cycle of cancer cells, inhibit the formation of new blood vessels that tumors need to grow (angiogenesis), and induce apoptosis (programmed cell death). wikipedia.org The cytotoxic effects of these compounds are not limited to cancer cells and can also impact other rapidly dividing cells in the body. cupe.ca

Potential as a Pharmacophore Class

The unique structural features and broad-spectrum bioactivity of diepoxy compounds have led to their consideration as a potential new class of pharmacophores. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. medsci.orgnih.govd-nb.info The highly reactive nature of the dual epoxy groups in molecules like this compound is thought to be a key contributor to their bioactivity, potentially by providing a source of highly reactive free oxygen. mdpi.com This has positioned high-energy, oxygen-containing non-aromatic heterocycles, including α,β-epoxides, as an area of growing interest for the development of novel therapeutic agents. mdpi.com

Ecological and Symbiotic Roles in the Host Organism Elysia diomedea

This compound is a polypropionate-derived metabolite isolated from the sea slug Elysia diomedea. acs.orgmdpi.com This sea slug is notable for its ability to retain and utilize functional chloroplasts from the algae it consumes, a phenomenon known as kleptoplasty. acs.orgacs.orguni-duesseldorf.de Within this symbiotic relationship, this compound and related compounds are thought to play crucial roles in the survival and adaptation of the host.

Contribution to Chemical Defense Mechanisms

Lacking a protective shell, many sea slugs, including Elysia diomedea, have evolved chemical defense mechanisms to deter predators. acs.orgsi.edusolarslug.info These defenses often involve the production of endogenous feeding deterrents. acs.orgsi.edu this compound, as a polypropionate-derived metabolite, is believed to be part of this chemical defense arsenal. acs.orgsi.edu The production of such bioactive compounds provides a significant survival advantage for these otherwise vulnerable marine organisms. nih.gov

Hypothesis of Photoprotective Functionality in Symbiotic Plastids

The symbiotic relationship between Elysia diomedea and the chloroplasts it sequesters necessitates mechanisms to protect the photosynthetically active plastids from light-induced damage. acs.orgsi.edu It has been hypothesized that compounds like the elysiapyrones may serve a photoprotective function. acs.orgresearchgate.net The generation of these molecules could help to alleviate the symbiotic plastids from the harmful effects of excessive light, thereby conferring adaptive advantages to the sea slug. si.edu This is particularly important as high levels of reactive oxygen species (ROS), a byproduct of photosynthesis, can damage the photosystem. acs.orgsi.edu

Advanced Research Methodologies and Analytical Techniques in Elysiapyrone B Research

Chemoinformatic and Computational Approaches for Structure-Activity Relationship Prediction

Chemoinformatics and computational chemistry have become indispensable tools in modern drug discovery and natural product research. nih.govfrontiersin.org These approaches use computer-based methods to analyze and predict the biological activities of chemical compounds based on their molecular structures. mdpi.com For a molecule like Elysiapyrone B, these techniques offer a pathway to predict its potential biological targets and optimize its structure for enhanced activity without exhaustive and time-consuming laboratory synthesis and testing.

A cornerstone of this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. taylorfrancis.com QSAR is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comtaylorfrancis.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its biological function. mdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Feature Selection: Statistical methods are used to identify the most relevant descriptors that influence the biological activity. mdpi.com

Model Generation and Validation: A mathematical model is built using the selected descriptors to predict the activity. This model is then rigorously validated to ensure its predictive power. taylorfrancis.com

In silico methods like molecular docking and pharmacophore modeling are also central to predicting structure-activity relationships. Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, like a protein receptor. This helps in predicting the binding affinity and orientation of the compound within the target's active site. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com The synergy between experimental research and these computational approaches accelerates the identification and optimization of lead compounds from natural sources. scielo.org.mx

| Computational Technique | Description | Application in Natural Product Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate a compound's structural features with its biological activity. taylorfrancis.com | Predicting the bioactivity of new or modified natural products; guiding the synthesis of more potent analogs. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. | Identifying potential protein targets for this compound; understanding its mechanism of action at a molecular level. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. mdpi.com | Designing new molecules that mimic the active features of this compound; virtual screening of compound libraries. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the flexibility and dynamics of the ligand-target complex. | Assessing the stability of the this compound-target interaction; understanding conformational changes upon binding. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Raman Spectroscopy, Infrared Spectroscopy)

To understand the mechanistic details of how a compound like this compound functions, it is essential to have a precise understanding of its molecular structure and bonding. Advanced spectroscopic techniques, particularly Infrared (IR) and Raman spectroscopy, provide profound insights into the vibrational modes of molecules. triprinceton.org These techniques are complementary and often used in tandem to obtain a more complete structural picture. mt.com

Infrared (IR) Spectroscopy is an absorption spectroscopy technique. universallab.org It operates by passing infrared radiation through a sample and measuring which wavelengths are absorbed. triprinceton.org The absorption of energy corresponds to the transition between vibrational energy levels within the molecule. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. universallab.org This makes IR spectroscopy particularly sensitive to polar functional groups and asymmetric vibrations. universallab.org

Raman Spectroscopy , on the other hand, is a scattering technique. triprinceton.orguniversallab.org It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. mt.com The energy difference between the incident and scattered photons, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. triprinceton.orgmt.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability—the ease with which its electron cloud can be distorted. libretexts.org This makes Raman spectroscopy highly effective for analyzing nonpolar bonds and symmetric vibrations, which are often weak or silent in IR spectra. universallab.org A key advantage of Raman spectroscopy is that water is a weak scatterer, making it well-suited for the analysis of aqueous and biological samples. universallab.orglibretexts.org

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Fundamental Principle | Measures the absorption of infrared radiation. universallab.org | Measures the inelastic scattering of monochromatic light. triprinceton.org |

| Selection Rule | Requires a change in the molecule's dipole moment. universallab.org | Requires a change in the molecule's polarizability. libretexts.org |

| Strengths | Highly sensitive to polar functional groups (e.g., C=O, O-H). universallab.org | Excellent for symmetric bonds and nonpolar groups (e.g., C=C, C-S); weak interference from water. universallab.orglibretexts.org |

| Sample Preparation | Often requires sample preparation (e.g., KBr pellets, salt plates). libretexts.org | Typically requires minimal to no sample preparation; can analyze through glass or plastic. universallab.org |

| Information Provided | Provides a "fingerprint" spectrum characteristic of intramolecular vibrations. mt.com | Yields information on both intramolecular vibrations and low-frequency intermolecular modes (e.g., crystal lattice structure). mt.com |

Integrated Omics Approaches (e.g., Transcriptomics) in Host-Symbiont Interactions

This compound is a product of a symbiotic relationship, and understanding its role requires looking beyond the molecule itself to the complex interplay between the producing organism and its host. Integrated omics approaches provide a systems-level view of these interactions. frontiersin.org These methodologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites within a biological system. nih.govrsc.org

Transcriptomics , in particular, is a powerful tool for investigating host-symbiont dynamics. scienceasia.org It involves the analysis of the transcriptome—the complete set of RNA transcripts in a cell or organism. By comparing the transcriptomes of the host with and without its symbiont, or under different conditions, researchers can identify which host genes are activated or suppressed in response to the symbiotic partner and its metabolic products like this compound. scienceasia.org This provides critical insights into the host's physiological response, including potential defense mechanisms or metabolic dependencies. scienceasia.org

Recent advances, such as dual RNA-sequencing , enable the simultaneous profiling of gene expression in both the host and the symbiont from the same sample. scienceasia.org This technique offers an unprecedented, integrated view of the molecular dialogue occurring during the interaction. By correlating gene expression changes in the symbiont with those in the host, it becomes possible to formulate hypotheses about the function of specific natural products. For example, the upregulation of genes in the this compound biosynthetic pathway in the symbiont might coincide with the upregulation of specific stress-response or immune-related genes in the host, suggesting a role for the compound in mediating the relationship. Understanding these interactions is crucial for developing therapies or prevention strategies for infectious diseases. frontiersin.org

| Omics Field | Molecule Studied | Primary Insight Gained |

|---|---|---|

| Genomics | DNA | Provides the blueprint of an organism's functional potential, including the genes for biosynthetic pathways. |

| Transcriptomics | RNA | Reveals which genes are actively being expressed under specific conditions, indicating functional responses. scienceasia.org |

| Proteomics | Proteins | Identifies the proteins present, providing a direct look at the functional machinery of the cell. |

| Metabolomics | Metabolites | Analyzes the complete set of small-molecule metabolites, offering a snapshot of the organism's physiological state. |

Development of Novel Analytical Tools for Complex Natural Product Analysis

The discovery and characterization of novel compounds like this compound from complex biological sources is a significant analytical challenge. cabidigitallibrary.org Natural extracts often contain hundreds to thousands of different molecules, with the compound of interest present only in trace amounts. The development of novel and powerful analytical tools has been pivotal in advancing natural product research. nih.govwiley.com

Modern analytical workflows heavily rely on hyphenated techniques , which couple the powerful separation capabilities of chromatography with the sensitive detection and structural elucidation power of spectroscopy. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone separation technique used to isolate individual components from a complex mixture. nih.gov When coupled with advanced detectors, its utility is greatly enhanced.

Key hyphenated techniques in natural product analysis include:

HPLC-Mass Spectrometry (HPLC-MS): This is the workhorse of modern natural product chemistry. HPLC separates the compounds, which are then ionized and analyzed by a mass spectrometer to determine their molecular weight and elemental formula with high accuracy. This allows for rapid identification of known compounds (dereplication) and characterization of new ones. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of detailed structural information (e.g., connectivity of atoms) for compounds as they are separated from the mixture, which is invaluable for determining the structure of novel molecules.

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance): This advanced system enhances the capabilities of LC-NMR. After separation by LC, peaks of interest are trapped on individual solid-phase extraction cartridges. These cartridges can then be washed to remove interfering solvents and the purified compound eluted with a deuterated solvent directly into the NMR for analysis, significantly improving sensitivity and data quality. nih.gov

These sophisticated analytical platforms are essential for navigating the chemical diversity of natural sources, enabling the efficient isolation and unambiguous structure determination of complex molecules like this compound. cabidigitallibrary.orgnih.gov

| Analytical Technique | Principle | Application in Natural Product Analysis |

|---|---|---|

| HPLC-DAD | High-Performance Liquid Chromatography with a Diode-Array Detector. | Separates compounds and provides UV-Vis spectra, useful for classifying compounds based on their chromophores. |

| HPLC-MS | Couples HPLC with Mass Spectrometry. | Provides molecular weight and fragmentation data for each separated compound, enabling rapid identification and dereplication. nih.gov |

| LC-NMR | Couples Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy. | Provides detailed, unambiguous structural information of compounds directly from the separated mixture. nih.gov |

| LC-SPE-NMR | Integrates Solid-Phase Extraction between the LC and NMR components. | Traps and concentrates peaks of interest post-separation for cleaner, more sensitive NMR analysis, crucial for trace compounds. nih.gov |

Future Perspectives and Research Directions for Elysiapyrone B

Complete Elucidation of Biosynthetic Gene Clusters and Enzymes

A fundamental gap in our understanding of Elysiapyrone B is the precise enzymatic machinery responsible for its formation. While a plausible biogenetic pathway has been proposed, the genes and enzymes involved remain uncharacterized. acs.orgresearchgate.net The optically active nature of this compound strongly suggests that its complex structure, likely formed through an intricate electrocyclization cascade, is the product of enzymatic catalysis rather than spontaneous chemical reactions. acs.orgsi.edu

Future research must prioritize the identification and characterization of the this compound biosynthetic gene cluster (BGC). Given that this compound is a polyketide, it is hypothesized that its biosynthesis involves a polyketide synthase (PKS) assembly. researchgate.net The discovery of a naturally occurring endoperoxide derivative of Elysiapyrone A further suggests the involvement of specific enzymes, possibly a [4+2] cycloaddition of singlet oxygen followed by an intramolecular [2+2] cycloaddition to form the characteristic bicyclic core. acs.org

Modern genome mining techniques, applied to the producing organism or its potential symbionts, represent a powerful strategy for identifying the BGC. wikipedia.orgrsc.org Once the cluster is located, heterologous expression of the genes in a model host organism, such as Escherichia coli or Streptomyces, can confirm their role in producing the polyketide backbone. nih.govfrontiersin.org Subsequent functional analysis of the individual genes will be essential to elucidate the roles of the specific enzymes, including the core PKS and various "tailoring" enzymes like oxidoreductases and cyclases that are responsible for the final intricate structure of this compound. nih.govbeilstein-journals.org

Exploration of Novel Bioactive Derivatives and Analogues of this compound

The structural complexity and novelty of this compound make it an attractive scaffold for the development of new therapeutic agents. mdpi.com The creation of novel derivatives and analogues is a critical step in exploring the structure-activity relationship (SAR) of this compound class and potentially enhancing its bioactivity or conferring new pharmacological properties. vliz.benih.gov

The successful biomimetic total synthesis of Elysiapyrone A and B by Trauner and colleagues provides a foundational platform for synthetic modifications. 20.210.105acs.orgthieme-connect.com This synthetic route, which cleverly navigates the formation of the sensitive diepoxide and bicyclic core, can be adapted to introduce a variety of functional groups at different positions on the molecule. acs.org By systematically altering the substituents on the pyrone ring and the bicyclo[4.2.0]octane core, researchers can generate a library of analogues.

This exploration could involve:

Modification of the pyrone ring: Altering the substitution pattern to influence solubility and target interaction.

Stereochemical variations: Synthesizing diastereomers beyond the naturally occurring A and B forms to understand the impact of stereochemistry on biological function. acs.org

Alteration of the bicyclic core: Modifying the oxidation state or replacing the epoxide moieties to probe their importance for bioactivity.

These new compounds can then be subjected to biological screening to identify derivatives with improved potency, selectivity, or novel mechanisms of action, thereby expanding the therapeutic potential of the elysiapyrone scaffold.

Identification and Validation of Specific Molecular Targets and Pathways

While this compound is recognized as a bioactive metabolite, its specific molecular targets and the cellular pathways it modulates are largely unknown. mdpi.com Identifying these targets is a crucial future direction to understand its mechanism of action and to guide its development as a potential therapeutic agent.

It has been hypothesized that polypropionates in sacoglossan slugs may function as quenchers of reactive oxygen species (ROS), which would serve to protect the slugs or their sequestered chloroplasts from oxidative damage. semanticscholar.orgnih.gov This suggests one potential avenue of investigation: examining the effect of this compound on cellular redox homeostasis and its ability to mitigate oxidative stress.

Furthermore, many natural products containing diepoxide functionalities exhibit significant antineoplastic properties. mdpi.com This raises the possibility that this compound could have anticancer activity. Future research should therefore involve comprehensive screening of this compound against a diverse panel of human cancer cell lines. If cytotoxic activity is confirmed, subsequent studies would focus on identifying the specific molecular target(s) responsible for this effect. Techniques such as affinity chromatography, proteomics, and genetic screening approaches could be employed to pinpoint the protein(s) with which this compound directly interacts, thereby validating its mechanism of action.

Sustainable Production Strategies for this compound and its Analogues

The isolation of this compound directly from its natural source, the sea slug Elysia diomedea, is not a viable strategy for large-scale production due to low yields and the ecological impact of harvesting marine organisms. acs.org Therefore, developing sustainable and scalable production methods is paramount for enabling further research and potential commercialization.

Two primary strategies can be pursued:

Biotechnological Production: This approach hinges on the successful identification of the this compound biosynthetic gene cluster (as discussed in section 8.1). Once the BGC is known, it can be transferred into a well-characterized microbial host, such as E. coli or Saccharomyces cerevisiae, for heterologous production. mdpi.comfrontiersin.org The productivity of these microbial cell factories can be systematically enhanced through metabolic engineering and synthetic biology techniques. mdpi.com These may include optimizing the expression of the biosynthetic genes, increasing the intracellular supply of precursors like acetyl-CoA and malonyl-CoA, and refining fermentation processes to maximize yields. nih.govfrontiersin.org This biotechnological route offers a potentially sustainable and cost-effective method for producing this compound and its analogues. nih.gov

Ultimately, a combination of both approaches may be the most powerful. Insights from the biosynthetic pathway could inspire more efficient chemical syntheses, while chemical synthesis can provide access to novel derivatives for bioactivity testing, creating a synergistic cycle of discovery and development for the elysiapyrone family of compounds.

Q & A

Q. What experimental methodologies are currently employed for the synthesis and characterization of Elysiapyrone B?

Answer: Synthesis typically involves multi-step organic reactions, such as polyketide synthase pathways or modular assembly of acylated precursors. Characterization requires advanced spectroscopic techniques (e.g., NMR, HRMS) and chromatographic purity validation (>95%). Researchers must document reaction conditions (solvents, catalysts, temperatures) and provide full spectral data for reproducibility . For known intermediates, cite prior literature; for novel steps, include elemental analysis and stereochemical confirmation .

Q. What are the key considerations for designing bioassays to evaluate this compound’s biological activity?

Answer: Bioassays should include:

- Positive and negative controls (e.g., untreated cells, reference inhibitors).

- Dose-response curves (IC₅₀/EC₅₀ determination) with triplicate replicates.

- Endpoint selection (e.g., cytotoxicity, enzyme inhibition, gene expression).

- Statistical power analysis to determine sample size. Avoid overinterpreting preliminary data; validate findings with orthogonal assays (e.g., Western blotting for protein targets) .

Q. How can researchers ensure the reproducibility of this compound’s reported pharmacological effects?

Answer: Reproducibility requires:

- Full disclosure of experimental protocols (e.g., cell lines, passage numbers, incubation times).

- Batch-to-batch consistency in compound purity (HPLC traces in supplementary data).

- Independent replication by a separate lab, ideally using blinded analysis to mitigate bias .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound?

Answer: Contradictory data may arise from:

- Variability in experimental models (e.g., cell type-specific responses).

- Off-target effects due to impurities or solvent interactions. Mitigation strategies include:

- Dose-range refinement to exclude non-specific effects.

- Proteomic or metabolomic profiling to identify secondary targets.

- Meta-analysis of existing data to isolate confounding variables .

Q. What statistical approaches are recommended for correcting false discovery rates (FDRs) in high-throughput screens involving this compound?

Answer: For large datasets (e.g., transcriptomics), apply:

- Benjamini-Hochberg procedure to control FDR while maintaining power.

- Bonferroni correction for hypothesis-driven studies with fewer comparisons. Example workflow:

| Method | Use Case | Adjustment Criteria |

|---|---|---|

| Benjamini-Hochberg | Genome-wide assays | |

| Bonferroni | Targeted pathway analysis | (n = tests) |

| Validate results with permutation testing or bootstrap resampling . |

Q. How can researchers optimize the isolation of this compound from complex biological matrices?

Answer: Use orthogonal separation techniques:

- Pre-fractionation with liquid-liquid extraction or SPE.

- HPLC-DAD/MS with gradient elution (C18 columns, acetonitrile/water).

- Countercurrent chromatography for polar analogs. Include recovery studies (spiked samples) to quantify extraction efficiency and matrix effects .

Methodological Guidance

Q. What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential?

Answer: Prioritize models with:

- Relevance to human pathophysiology (e.g., xenografts for oncology).

- Ethical compliance (3Rs: Replacement, Reduction, Refinement).

- Pharmacokinetic compatibility (e.g., metabolic stability in rodents). Document animal strain, age, and housing conditions to minimize variability .

Q. How should researchers structure supplementary materials to enhance data transparency for this compound studies?

Answer: Supplementary files must include:

- Raw spectral data (NMR, MS) with processing parameters.

- Experimental protocols in machine-readable formats (e.g., .xml for electronic lab notebooks).

- Code repositories for computational analyses (e.g., Python/R scripts). Label files with DOIs or accession numbers for cross-referencing .

Data Integrity and Validation

Q. What steps are critical for validating the structural identity of newly synthesized this compound analogs?

Answer: Confirm identity via:

- X-ray crystallography for absolute configuration.

- Comparative spectroscopy against authenticated standards.

- Stability studies (e.g., thermal, photolytic degradation). Disclose all characterization attempts, including failed experiments, to avoid selective reporting .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Answer: Discrepancies may arise from:

- Force field inaccuracies in molecular dynamics simulations.

- Solvation effects not modeled in silico.

Resolve by: - Alchemical free-energy calculations (e.g., FEP, TI).

- Experimental validation using SPR or ITC for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.